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molecular formula C13H12N2O2S B3053226 2-Amino-4-(p-methylphenylthio)-1-nitrobenzene CAS No. 52143-73-4

2-Amino-4-(p-methylphenylthio)-1-nitrobenzene

Cat. No. B3053226
M. Wt: 260.31 g/mol
InChI Key: SRMIYTDFWDHSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965113

Procedure details

A mixture of 4.1 g. potassium carbonate, 3.7 g. p-thiocresol and 5.1 g. 2-amino-4-chloro-1-nitrobenzene in 20 ml. dimethylformamide is stirred under nitrogen for 20 hours at 20°-25°C, water is added and the product filtered off. Recrystallization from methanol gives 2-amino-4-(p-methylphenylthio)-1-nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1.[NH2:15][C:16]1[CH:21]=[C:20](Cl)[CH:19]=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24].CN(C)C=O>O>[NH2:15][C:16]1[CH:21]=[C:20]([S:14][C:11]2[CH:12]=[CH:13][C:8]([CH3:7])=[CH:9][CH:10]=2)[CH:19]=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.1 g
FILTRATION
Type
FILTRATION
Details
the product filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)SC1=CC=C(C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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